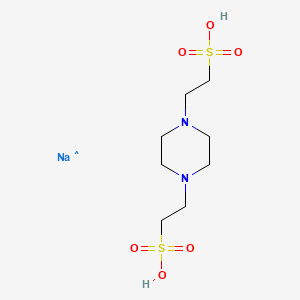
CID 16219843
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number CID 16219843 is a chemical entity with significant applications in various scientific fields
Métodos De Preparación
Industrial Production Methods: Industrial production methods for compounds like CID 16219843 usually involve large-scale chemical reactions carried out in controlled environments. These methods ensure high yield and purity of the final product. Techniques such as crystallization and supercritical fluid crystallization are commonly employed to achieve the desired compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: CID 16219843 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
CID 16219843 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as a tool for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of CID 16219843 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 16219843 include other chemical entities with comparable structures and properties. Examples of such compounds are those found in the PubChem database, which provides information on structurally related molecules .
Uniqueness: this compound stands out due to its unique chemical structure and specific applications in research and industry. Its distinct properties make it a valuable compound for various scientific investigations and industrial processes .
Propiedades
Fórmula molecular |
C8H18N2NaO6S2 |
|---|---|
Peso molecular |
325.4 g/mol |
InChI |
InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16); |
Clave InChI |
DWRMIRJHBQXKHV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na] |
Números CAS relacionados |
10010-67-0 100037-69-2 76836-02-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



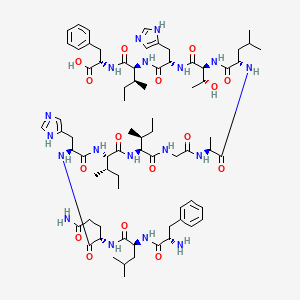

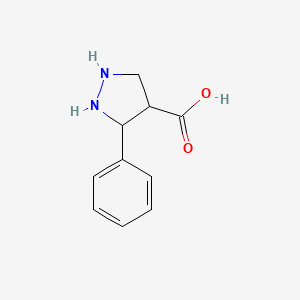


![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
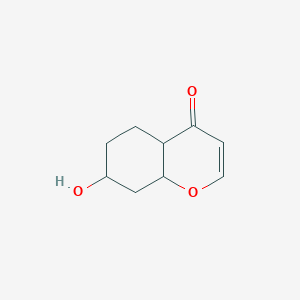
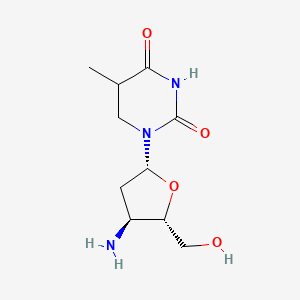
![(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
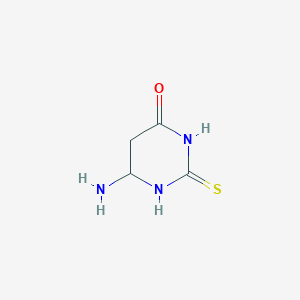
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)


